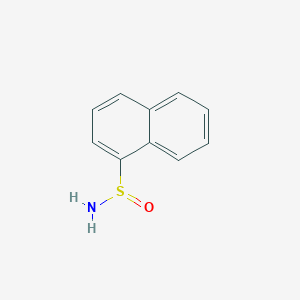
1-Naphthalenesulfinamide
Overview
Description
1-Naphthalenesulfinamide is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalenesulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry and Sensors
1-Naphthalenesulfinamide is utilized in supramolecular chemistry, which involves the study of complex systems formed from simpler components. It's also used in the development of sensors, host-guest complexes, ion-channels, and gelators. This application is highlighted in the research paper "Functional Naphthalene Diimides: Synthesis, Properties, and Applications" by Kobaisi et al. (2016) from the journal Chemical Reviews (Kobaisi et al., 2016).
Medicinal Applications
In the medicinal field, 1-Naphthalenesulfinamide shows promise as a potent inhibitor of cyclic nucleotide-dependent protein kinase and protein kinase C, as mentioned in the study "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C" by Hidaka et al. (1984) in the journal Biochemistry (Hidaka et al., 1984).
Conducting Thin Films and Molecular Sensors
The research paper "Chemistry of naphthalene diimides" by Bhosale et al. (2008) in Chemical Society Reviews discusses the application of naphthalene diimides (NDIs), including 1-Naphthalenesulfinamide, in fields like conducting thin films, molecular sensors, energy and electron transfer, host-guest chemistry, and artificial photosynthesis (Bhosale et al., 2008).
Environmental Monitoring and Toxicology
1-Naphthalenesulfinamide is also significant in environmental research, particularly in assessing exposure to chemicals like carbaryl and naphthalene. The paper "Utility of urinary 1-naphthol and 2-naphthol levels to assess environmental carbaryl and naphthalene exposure in an epidemiology study" by Meeker et al. (2006) in the Journal of Exposure Science and Environmental Epidemiology discusses this application (Meeker et al., 2006).
Wastewater Treatment
A novel application in wastewater treatment involves using immobilized N, S-doped TiO2 on silica sulfuric acid glass microspheres for treating water containing 1-naphthol, as studied in the paper "Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light" by Mahmoodi et al. (2022) in the Journal of Advances in Environmental Health Research (Mahmoodi et al., 2022).
properties
IUPAC Name |
naphthalene-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQAKUZSTKCBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



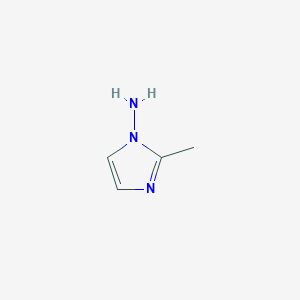
![3-[[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]oxy]-3-oxo-2-phenylpropan-1-olate](/img/structure/B8210522.png)

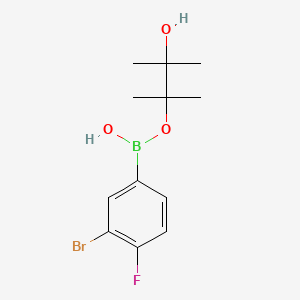


![7-Azaspiro[3.5]nonan-2-yl(tert-butyl)carbamic acid;hydrochloride](/img/structure/B8210562.png)


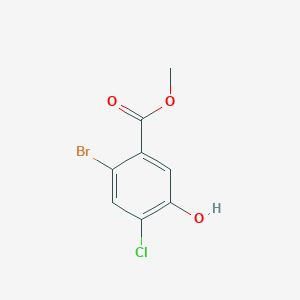
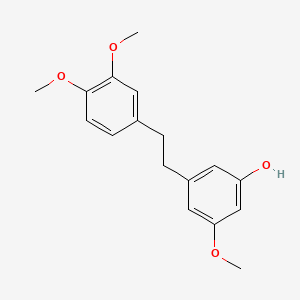
![3-Oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B8210587.png)

